Epinine 4-O-sulfate

Description

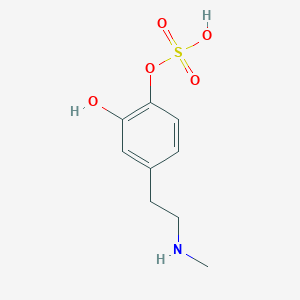

Structure

2D Structure

3D Structure

Properties

CAS No. |

101910-86-5 |

|---|---|

Molecular Formula |

C9H13NO5S |

Molecular Weight |

247.27 g/mol |

IUPAC Name |

[2-hydroxy-4-[2-(methylamino)ethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14) |

InChI Key |

MFXXSSJHUUFWLX-UHFFFAOYSA-N |

SMILES |

CNCCC1=CC(=C(C=C1)OS(=O)(=O)O)O |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)OS(=O)(=O)O)O |

Other CAS No. |

101910-86-5 |

Synonyms |

epinine 4-O-sulfate N-methyldopamine 4-O-sulfate |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Epinine 4-O-Sulfate in Dopamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine), the primary active metabolite of the cardiac stimulant ibopamine, undergoes extensive phase II metabolism, primarily through sulfation. This guide delves into the role of one of its major metabolites, Epinine 4-O-sulfate, in the broader context of dopamine metabolism. Through a review of existing literature, this document outlines the formation, receptor interaction, and pharmacokinetics of this compound. It is demonstrated that sulfation, a metabolic pathway catalyzed by sulfotransferase 1A3 (SULT1A3), represents a significant route for epinine's disposition. Crucially, the available evidence strongly indicates that this compound is a pharmacologically inactive metabolite at dopamine receptors, suggesting that sulfation is a key detoxification and clearance pathway, terminating the dopaminergic activity of epinine. This guide provides a consolidated resource of quantitative data, detailed experimental methodologies, and pathway visualizations to support further research in this area.

Introduction

Dopamine, a critical catecholamine neurotransmitter, is central to numerous physiological processes, including motor control, motivation, reward, and cognitive function. Its metabolism is a tightly regulated process involving multiple enzymatic pathways designed to terminate its signaling and facilitate its excretion. The primary routes of dopamine metabolism include oxidation by monoamine oxidase (MAO), methylation by catechol-O-methyltransferase (COMT), and conjugation reactions, notably sulfation by sulfotransferases (SULTs).

Epinine (N-methyldopamine) is a synthetic catecholamine that acts as an agonist at dopamine receptors. It is also the active metabolite of the prodrug ibopamine, which has been used in the management of congestive heart failure. Similar to dopamine, epinine is subject to extensive metabolism. Following the administration of ibopamine, the sulfated conjugates of epinine, including this compound, are found in plasma at higher and more sustained concentrations than the parent compound. This observation underscores the importance of understanding the physiological role of these sulfated metabolites. This technical guide focuses specifically on this compound, aiming to elucidate its role in the metabolic fate of epinine and its impact, or lack thereof, on dopaminergic signaling.

Biosynthesis of this compound

The formation of this compound is a phase II metabolic reaction catalyzed by cytosolic sulfotransferases. The primary enzyme responsible for the sulfation of dopamine and other catecholamines is Sulfotransferase 1A3 (SULT1A3) , also known as monoamine-sulfating phenol sulfotransferase.[1][2] Given the structural similarity between dopamine and epinine (N-methyldopamine), SULT1A3 is the key enzyme in the biosynthesis of this compound.

The reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group at the 4-position of the catechol ring of epinine. While SULT1A3 can also catalyze the formation of Epinine 3-O-sulfate, studies on dopamine have shown a regioselective preference for the 3-position.[3]

Enzyme Kinetics

Table 1: Enzyme Kinetic Parameters for the Sulfation of Dopamine by Human SULT1A3 [3]

| Product | Apparent Km (μM) | Vmax (nmol/min/mg protein) |

| Dopamine-3-O-sulfate | 2.59 ± 1.06 | 344 ± 139 |

| Dopamine-4-O-sulfate | 2.21 ± 0.764 | 45.4 ± 16.5 |

Data are presented as mean ± standard deviation.

The significantly higher Vmax for the formation of the 3-O-sulfate isomer indicates that this is the preferred site of sulfation for dopamine, a finding that is consistent with the relative abundance of these isomers in human plasma.[3]

Metabolic Pathway

The metabolic pathway from epinine to its sulfated metabolites is a critical route for its inactivation and clearance.

Figure 1: Biosynthesis of this compound.

Interaction with Dopamine Receptors

A crucial aspect of understanding the role of this compound is its affinity for dopamine receptors. Dopamine receptors are G-protein coupled receptors classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Agonism at these receptors mediates the physiological effects of dopamine and dopaminergic drugs.

While direct quantitative binding data for this compound at dopamine receptors is not available in the published literature, studies on the structurally analogous dopamine sulfates provide a strong basis for inference. Research on the binding of dopamine-3-O-sulfate and dopamine-4-O-sulfate to dopamine D2 receptors in rat striatal membranes has shown a highly reduced binding affinity .

Further supporting this, it has been reported that dopamine sulfate does not bind to either D1 or D2 dopamine receptors. This lack of affinity suggests that the addition of a bulky, negatively charged sulfate group to the catechol ring sterically hinders the interaction with the receptor's binding pocket.

Pharmacokinetics of Epinine Sulfates

Following oral administration of ibopamine, epinine is rapidly formed and then extensively metabolized. The sulfated conjugates of epinine are the major metabolites found in human plasma, with concentrations significantly exceeding that of free epinine. This indicates that sulfation is a rapid and efficient metabolic pathway for epinine.

While a detailed pharmacokinetic profile for this compound is not available, studies on dopamine sulfates have shown that these compounds can cross the blood-brain barrier, albeit to a very small extent. This suggests a limited potential for central nervous system exposure of this compound.

Experimental Protocols

In Vitro Sulfation of Epinine by SULT1A3

This protocol is adapted from methods used for the in vitro sulfation of dopamine and other catecholamines.[4]

Objective: To determine the kinetic parameters of this compound formation by recombinant human SULT1A3.

Materials:

-

Recombinant human SULT1A3 enzyme

-

Epinine hydrochloride

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Tris-HCl buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

[³⁵S]PAPS (for radiolabeling studies) or a suitable HPLC-UV/MS system for non-radioactive detection

-

Thin-layer chromatography (TLC) plates or HPLC column for product separation

-

Scintillation counter (for radiolabeling studies)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, and MgCl₂.

-

Add a known concentration of recombinant human SULT1A3 to the reaction mixture.

-

Initiate the reaction by adding varying concentrations of epinine and a fixed concentration of PAPS (containing a tracer amount of [³⁵S]PAPS if using the radiometric method).

-

Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

-

Separate the sulfated epinine products from the unreacted substrates using TLC or HPLC.

-

Quantify the amount of this compound formed. For the radiometric method, this involves excising the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter. For the HPLC method, quantification is achieved by integrating the peak area corresponding to the this compound standard.

-

Calculate the reaction velocity at each substrate concentration and determine the Km and Vmax values using non-linear regression analysis (e.g., Michaelis-Menten plot).

Figure 2: Experimental workflow for in vitro sulfation assay.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a general method for determining the binding affinity of a test compound (e.g., this compound) to the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

A suitable radioligand for the D2 receptor (e.g., [³H]spiperone or [³H]raclopride)

-

This compound (test compound)

-

A known non-specific binding agent (e.g., unlabeled haloperidol or sulpiride)

-

Assay buffer (e.g., Tris-HCl with physiological salts)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific agent (for non-specific binding), or a dilution of this compound.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a major metabolite of epinine, formed through the catalytic action of SULT1A3. The sulfation of epinine serves as a primary mechanism for its metabolic clearance and detoxification. Based on strong evidence from studies on the structurally analogous dopamine sulfates, this compound is considered to be devoid of significant pharmacological activity at dopamine receptors. Therefore, its role in dopamine metabolism is primarily that of an inactive end-product destined for excretion. This understanding is critical for drug development professionals working with catecholaminergic compounds, as it highlights the importance of considering sulfation as a key metabolic pathway that can significantly influence the pharmacokinetic and pharmacodynamic profiles of these agents. Further research to directly quantify the binding affinity of this compound at dopamine receptors and to delineate its specific pharmacokinetic parameters would provide a more complete picture of its physiological role.

References

- 1. Sulfation of catecholamines and serotonin by SULT1A3 allozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SULT1A3 sulfotransferase family 1A member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Function of Epinine 4-O-Sulfate in Mammals: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine), an endogenous catecholamine, and its sulfated metabolite, Epinine 4-O-sulfate, represent components of mammalian monoamine metabolism. While epinine itself exhibits pharmacological activity at dopaminergic and adrenergic receptors, current evidence strongly suggests that its sulfated conjugate, this compound, is a pharmacologically inactive metabolite. This whitepaper provides a comprehensive technical overview of the endogenous function of this compound, focusing on its biosynthesis, metabolism, and physiological role. Drawing parallels with the well-studied dopamine sulfate, it is hypothesized that the primary function of this compound is to serve as a readily transportable, inactive reservoir of epinine and as a key molecule in the detoxification of both endogenous and exogenous epinine, particularly within the gastrointestinal tract. This document details the enzymatic pathways governing its formation and potential reactivation, presents available quantitative data on related compounds, outlines detailed experimental protocols for its analysis, and provides visual representations of the key pathways.

Introduction

Catecholamine signaling, involving key neurotransmitters such as dopamine, norepinephrine, and epinephrine, is fundamental to a vast array of physiological processes. The synthesis, release, and metabolism of these monoamines are tightly regulated. Sulfation, a critical phase II metabolic reaction, represents a major pathway for the inactivation and clearance of catecholamines. Epinine (N-methyldopamine) is an endogenous catecholamine found in plants, insects, and animals, including mammals.[1] It is structurally related to dopamine and epinephrine and can be formed through the N-methylation of dopamine. While the pharmacological effects of epinine are well-characterized, the physiological role of its major metabolite, this compound, has remained largely unexplored. This document aims to synthesize the current understanding of the endogenous function of this compound, providing a technical resource for researchers in pharmacology, neuroscience, and drug development.

Biosynthesis and Metabolism of this compound

The metabolic lifecycle of this compound involves its formation from the parent catecholamine, epinine, and its potential deconjugation back to the active form.

Formation of Epinine

Endogenous epinine is synthesized from dopamine via the action of the enzyme Phenylethanolamine N-methyltransferase (PNMT) . This enzyme is most famously known for converting norepinephrine to epinephrine in the adrenal medulla and in certain neurons.[2] While the primary substrate for PNMT is norepinephrine, it can also methylate other phenylethanolamine and phenylethylamine derivatives, including dopamine, to form epinine.

Sulfation of Epinine

The addition of a sulfonate group to epinine, forming this compound, is catalyzed by the cytosolic enzyme Sulfotransferase 1A3 (SULT1A3) . SULT1A3 has a high affinity for dopamine and other phenolic monoamines.[3][4] The sulfonate donor in this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). SULT1A3 is highly expressed in the gastrointestinal tract, particularly the small intestine and colon, as well as in the liver and platelets.[5] This tissue distribution suggests a primary role in the "first-pass" metabolism of ingested amines and the inactivation of circulating catecholamines.

Deconjugation of this compound

The potential for this compound to be reactivated to epinine lies in the action of arylsulfatase enzymes, which catalyze the hydrolysis of sulfate esters. Several arylsulfatases exist in mammals, with varying substrate specificities and tissue distributions.

-

Arylsulfatase A (ARSA) and Arylsulfatase B (ARSB) are lysosomal enzymes. ARSA's primary substrates are sulfated glycolipids,[6] while ARSB acts on glycosaminoglycans like chondroitin-4-sulfate.[2][7] Their ability to deconjugate small molecule sulfates like this compound is not well-established.

-

Arylsulfatase C (ARSC) , also known as steroid sulfatase, is a microsomal enzyme that escapes X-inactivation.[1] While its primary role is in steroid metabolism, its substrate specificity for other small molecules warrants further investigation.

The deconjugation of this compound back to epinine would likely be a regulated process, potentially providing a mechanism for the localized regeneration of the active catecholamine.

Signaling Pathways and Physiological Function

The available evidence points towards this compound being a pharmacologically inactive molecule at the primary receptors for its parent compound.

Interaction with Adrenergic and Dopaminergic Receptors

A key study in 1987 investigated the pharmacological activity of chemically synthesized epinine 3-O-sulfate and this compound. The study found that these compounds were devoid of any significant pharmacodynamic activity both in vivo (on hemodynamic parameters in dogs and on diuresis in rats) and in vitro (on cat papillary muscle and rabbit ear artery).[8] This suggests that this compound does not act as an agonist at the adrenergic and dopaminergic receptors that mediate the effects of epinine.

The "Detoxification and Transport" Hypothesis

The most compelling hypothesis for the endogenous function of this compound is drawn from the well-established role of dopamine sulfate. Dopamine sulfate circulates in human plasma at concentrations 50- to 100-fold higher than free dopamine. The majority of this dopamine sulfate is generated by SULT1A3 in the gastrointestinal tract, where it serves two main purposes:

-

Detoxification: It inactivates dietary and endogenously produced dopamine in the gut, preventing its systemic effects.

-

Transport: It acts as a stable, inactive reservoir of dopamine that can be transported in the bloodstream and potentially reactivated by sulfatases in target tissues.

By analogy, this compound is likely a key metabolite in the detoxification of epinine, whether from endogenous production or from dietary sources. Its high polarity facilitates renal excretion, providing an efficient clearance mechanism.

Quantitative Data

To date, there is a lack of published data on the specific endogenous concentrations of this compound in mammalian tissues and plasma. However, data from related sulfated catecholamines in healthy human subjects provide a valuable reference point.

| Analyte | Matrix | Age Group | Concentration Range | Citation |

| Dopamine Sulfate | Plasma | Adults | ~5-20 nmol/L | |

| Norepinephrine Sulfate | Plasma | Adults | ~2-10 nmol/L | |

| Epinephrine Sulfate | Plasma | Adults | ~0.5-2 nmol/L | |

| Free Norepinephrine | Plasma | Children (<2 years) | Up to 3x adult levels | [9] |

| Free Epinephrine | Plasma | Children (<2 years) | Up to 3x adult levels | [9] |

| Free Dopamine | Plasma | All age groups | Within adult range | [9] |

Note: The concentration ranges for adult plasma sulfate conjugates are approximate and can vary based on analytical methodology and patient populations. Data for this compound is not currently available in the literature.

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques, typically involving liquid chromatography coupled with mass spectrometry (LC-MS/MS). The following protocol is a representative method for the extraction and quantification of sulfated catecholamines from plasma, which can be adapted for this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 250 µL of plasma, add an equal volume of 50 mM ammonium acetate containing a suitable internal standard (e.g., deuterated this compound).

-

SPE Cartridge Conditioning: Condition a mixed-mode weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate, followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the sulfated catecholamines with two 50 µL aliquots of methanol containing 2% formic acid.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by direct infusion of the synthesized compound. For this compound (C9H12NO5S-), the precursor ion would be m/z 246.0. Product ions would likely include fragments corresponding to the loss of SO3 (m/z 80) and other characteristic fragments.

-

Quantification: Generate a calibration curve using known concentrations of this compound standard and calculate the concentration in unknown samples based on the peak area ratio to the internal standard.

-

Visualizations of Key Pathways

Biosynthesis and Metabolism of this compound

Caption: Biosynthesis and metabolism of this compound.

Experimental Workflow for Analysis

Caption: Workflow for the analysis of this compound.

Conclusion and Future Directions

While direct research into the endogenous function of this compound is limited, a strong inferential case can be made for its role as a pharmacologically inactive metabolite primarily involved in the detoxification and transport of its parent compound, epinine. This is analogous to the well-understood physiology of dopamine sulfate. The key enzyme for its synthesis is SULT1A3, which is highly expressed in the gastrointestinal tract, underscoring its likely role in first-pass metabolism. The potential for reactivation via arylsulfatases presents an intriguing area for future research, as it could imply a role for this compound as a circulating reservoir for epinine.

For researchers and drug development professionals, understanding the sulfation of epinine and related compounds is crucial for predicting pharmacokinetic profiles and potential drug-drug interactions. Future research should focus on:

-

Developing sensitive analytical methods to quantify endogenous levels of this compound in various tissues and disease states.

-

Characterizing the substrate specificity of mammalian arylsulfatases for this compound to determine the likelihood and location of its reactivation.

-

Investigating the potential for this compound to interact with other biological targets beyond the classical adrenergic and dopaminergic receptors.

A deeper understanding of the complete metabolic pathway of epinine will provide valuable insights into catecholamine homeostasis and the broader role of sulfation in mammalian physiology.

References

- 1. The human arylsulfatase-C isoenzymes: two distinct genes that escape from X inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylsulfatase B - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. storymd.com [storymd.com]

- 7. Profound Impact of Decline in N-Acetylgalactosamine-4-Sulfatase (Arylsulfatase B) on Molecular Pathophysiology and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characterization of epinine 3-O-sulphate and 4-O-sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

Epinine 4-O-Sulfate: A Potential Biomarker for Catecholamine Turnover

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide explores the potential of epinine 4-O-sulfate as a biomarker for catecholamine turnover. Catecholamines, including dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones involved in a myriad of physiological processes. Accurate assessment of their turnover—the rate at which they are synthesized, released, and metabolized—is critical in neuroscience research and the development of therapeutics for a wide range of disorders. While direct measurement of catecholamines can be challenging due to their rapid degradation, their metabolites can offer a more stable and integrated window into neurochemical activity. This document details the biochemical basis for the formation of this compound, outlines experimental protocols for its quantification, and discusses its potential utility as a stable, long-term indicator of catecholamine dynamics.

Introduction: The Challenge of Measuring Catecholamine Turnover

The catecholamines—dopamine, norepinephrine, and epinephrine—are central to the regulation of mood, cognition, movement, and the body's stress response.[1] Dysregulation of catecholaminergic systems is implicated in numerous pathologies, including Parkinson's disease, schizophrenia, depression, and cardiovascular disorders. Consequently, the ability to accurately monitor the turnover of these neurotransmitters is of paramount importance in both basic research and clinical drug development.

Direct measurement of catecholamine levels in accessible biological fluids like plasma and urine can be misleading. These levels are often low, fluctuate rapidly in response to stimuli, and are quickly cleared from circulation. Therefore, researchers frequently turn to the measurement of their metabolites, which are present in higher concentrations and have longer half-lives, offering a more integrated picture of catecholamine turnover.

While metabolites such as homovanillic acid (HVA) and vanillylmandelic acid (VMA) are well-established biomarkers, they represent the end-products of enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1] Sulfation represents an alternative and significant pathway in catecholamine metabolism, and the resulting sulfate conjugates may offer unique advantages as biomarkers. This guide focuses on this compound, a sulfated metabolite of epinine (N-methyldopamine), and its potential as a reliable indicator of catecholamine turnover.

Biochemical Rationale: The Metabolic Pathway of this compound

Epinine, or N-methyldopamine, is an endogenous trace amine that is structurally and metabolically related to dopamine. It can be formed through the N-methylation of dopamine. The subsequent metabolism of epinine, like other catecholamines, can proceed through several enzymatic pathways. One such pathway is sulfation, a phase II metabolic reaction catalyzed by sulfotransferase enzymes (SULTs).

The formation of this compound is hypothesized to occur as follows:

-

Dopamine Synthesis: Tyrosine is converted to L-DOPA, which is then decarboxylated to form dopamine.

-

Epinine Formation: Dopamine is N-methylated by phenylethanolamine N-methyltransferase (PNMT) or other N-methyltransferases to form epinine.

-

Sulfation: Epinine undergoes sulfation at the 4-hydroxyl position of the catechol ring, catalyzed by a sulfotransferase, likely SULT1A3 (also known as dopamine-preferring sulfotransferase), to form this compound.

Sulfate conjugates are generally more water-soluble than their parent compounds and are readily excreted in urine. The measurement of this compound in plasma and urine could therefore provide a cumulative index of dopamine that has been N-methylated and subsequently sulfated.

Below is a diagram illustrating the proposed metabolic pathway leading to the formation of this compound.

Quantitative Data Presentation

While direct quantitative data on this compound as a specific biomarker for catecholamine turnover is not extensively available in peer-reviewed literature, we can present representative data for related catecholamine metabolites to provide context for expected concentration ranges and variability. The following tables summarize typical concentrations of key catecholamines and their metabolites in human plasma and urine.

Table 1: Reference Ranges of Catecholamines and Metabolites in Human Plasma

| Analyte | Reference Range | Units |

| Epinephrine | < 10 - 100 | pg/mL |

| Norepinephrine | 70 - 750 | pg/mL |

| Dopamine | < 30 | pg/mL |

| Metanephrine | < 90 | pg/mL |

| Normetanephrine | < 190 | pg/mL |

| 3-Methoxytyramine | < 30 | pg/mL |

Table 2: 24-Hour Urinary Excretion of Catecholamines and Metabolites

| Analyte | Reference Range | Units |

| Epinephrine | < 20 | µ g/24h |

| Norepinephrine | 15 - 80 | µ g/24h |

| Dopamine | 65 - 400 | µ g/24h |

| Metanephrine | 24 - 96 | µ g/24h |

| Normetanephrine | 75 - 375 | µ g/24h |

| Vanillylmandelic Acid (VMA) | < 7 | mg/24h |

| Homovanillic Acid (HVA) | < 8 | mg/24h |

Note: Reference ranges can vary between laboratories and methodologies.

Experimental Protocols: Quantification of this compound

The quantification of this compound in biological matrices such as plasma and urine is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the high sensitivity and specificity of this technique. Below is a detailed, generalized protocol for the analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect plasma in EDTA-containing tubes and urine samples without preservatives. Store immediately at -80°C until analysis.

-

Internal Standard Spiking: Thaw samples on ice. To 500 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound) to correct for extraction losses and matrix effects.

-

Protein Precipitation (for plasma): Add 1 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to a clean tube.

-

Solid-Phase Extraction:

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

-

Elute the analyte with 1 mL of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for retaining the analyte.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% mobile phase B over several minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard. The precursor ion will be the protonated molecule [M+H]+, and the product ions will be characteristic fragments.

The following diagram outlines the experimental workflow for the quantification of this compound.

Validation of this compound as a Biomarker

For this compound to be established as a robust biomarker of catecholamine turnover, a series of validation studies are necessary. The following logical relationship diagram illustrates the key components of this validation process.

Analytical Validation: The LC-MS/MS method must be rigorously validated for accuracy, precision, sensitivity, and specificity according to regulatory guidelines.

Clinical Validation:

-

Preclinical Models: Studies in animal models with known alterations in catecholamine turnover (e.g., genetic knockout models, neurotoxin-induced models of Parkinson's disease) should be conducted to correlate changes in this compound with changes in dopamine levels and turnover in the brain.

-

Pharmacological Studies: Administration of drugs that modulate catecholamine synthesis (e.g., alpha-methyl-p-tyrosine), release (e.g., amphetamine), or metabolism (e.g., MAO or COMT inhibitors) should be followed by measurement of this compound to establish a dynamic relationship.

-

Human Studies: Correlational studies in patient populations with known catecholaminergic dysfunction and in response to therapeutic interventions are essential.

Conclusion and Future Directions

This compound holds promise as a novel biomarker for catecholamine turnover. Its formation via the sulfation of N-methyldopamine suggests it may reflect a specific metabolic pool of dopamine. The stability of sulfate conjugates and their presence in easily accessible biological fluids like plasma and urine make them attractive candidates for clinical monitoring.

However, significant research is required to validate its utility. Future studies should focus on developing and validating a sensitive and specific LC-MS/MS assay for this compound. Subsequently, preclinical and clinical studies are needed to establish a clear and quantitative relationship between the levels of this metabolite and the dynamic state of catecholamine systems in health and disease. If validated, this compound could become a valuable tool for researchers, scientists, and drug development professionals in the ongoing effort to understand and treat disorders of the catecholaminergic systems.

References

A Comparative Analysis of the Pharmacological Activities of Epinine and its Metabolite, Epinine 4-O-sulfate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine (N-methyldopamine), a synthetic sympathomimetic amine, is the primary active metabolite of the orally active inotropic agent ibopamine. It exerts its pharmacological effects through interactions with dopamine and adrenergic receptor systems, leading to a complex cardiovascular response. In contrast, its sulfated metabolite, Epinine 4-O-sulfate, represents a major product of epinine's phase II metabolism. This technical guide provides a comprehensive comparison of the pharmacological activities of epinine and this compound, focusing on their receptor interactions, downstream signaling pathways, and physiological effects. This document is intended to serve as a detailed resource for researchers and professionals involved in pharmacology and drug development.

Pharmacological Activity Profile

Epinine: A Dopamine and Adrenergic Agonist

Epinine is recognized as a potent agonist at both dopamine and adrenergic receptors. Its activity profile is characterized by a dose-dependent engagement of different receptor subtypes, leading to varied physiological responses.

-

Dopamine Receptor Activity : Epinine is an agonist at D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. Activation of D1-like receptors, which are coupled to Gs proteins, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, activation of D2-like receptors, coupled to Gi proteins, inhibits adenylyl cyclase and reduces cAMP levels.[1][2][3]

-

Adrenergic Receptor Activity : Epinine also demonstrates significant activity at β-adrenergic receptors, particularly β2-receptors, and to a lesser extent, α-adrenergic receptors. Its interaction with β-adrenergic receptors, which are predominantly Gs-coupled, also results in the stimulation of adenylyl cyclase.[4][5] The agonism at β2-receptors contributes to its vasodilatory effects.

This compound: An Inactive Metabolite

In stark contrast to its parent compound, this compound is pharmacologically inactive.[6] The addition of a sulfate group to the 4-hydroxyl position of the catechol ring, a process mediated by sulfotransferase enzymes (SULTs), effectively abolishes the compound's ability to bind to and activate dopamine and adrenergic receptors.[6]

A key study by Ferrini et al. (1987) investigated the pharmacological activity of both Epinine 3-O-sulfate and this compound. The research found that these sulfated metabolites were "devoid of any pharmacodynamic activity both in vivo on the main hemodynamic parameters in dog and on diuresis in rat, and in vitro on cat papillary muscle and rabbit ear artery."[6] This indicates that sulfation is a primary mechanism for the detoxification and inactivation of epinine, facilitating its excretion from the body.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the pharmacological activity of epinine. No quantitative data for the activity of this compound is presented, as it is considered inactive.

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| β2-Adrenergic | EC50 (cAMP production) | ~10-fold higher than epinephrine | Human lymphocytes | [4] |

| Dopamine (General) | Agonist Activity | Demonstrated | Various | [1] |

| Adrenergic (General) | Agonist Activity | Demonstrated | Various | [4] |

Note: Specific Ki and a broader range of EC50 values for epinine across all relevant receptor subtypes are not consistently available in the public literature.

Signaling Pathways

The pharmacological effects of epinine are mediated through its interaction with G protein-coupled receptors (GPCRs), leading to the modulation of intracellular second messenger systems.

Epinine-Activated Signaling Pathways

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-Adrenergic Agonists | MDPI [mdpi.com]

- 6. Pharmacological characterization of epinine 3-O-sulphate and 4-O-sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation and Distribution of Epinine 4-O-Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo formation and distribution of Epinine 4-O-sulfate, a significant metabolite of the orally active dopamine agonist, ibopamine. While extensive research details the pharmacodynamics of ibopamine, specific quantitative data on the tissue distribution and detailed experimental protocols for its sulfated metabolites, including this compound, are limited in the public domain. This document synthesizes the available information, outlines the metabolic pathways, and describes the analytical methodologies pertinent to its study.

Introduction to Epinine and its Metabolism

Epinine (N-methyldopamine) is the primary active metabolite of the pro-drug ibopamine, which is used in the management of congestive heart failure.[1] Upon oral administration, ibopamine undergoes rapid hydrolysis by esterases to form epinine.[1] Epinine itself is a cardiovascular agent with dopaminergic and adrenoreceptor agonist properties.[2] However, its therapeutic effects are transient as it is quickly metabolized.

One of the major metabolic pathways for epinine is sulfation, which leads to the formation of Epinine 3-O-sulfate and this compound.[3] Plasma levels of these sulfated conjugates are observed to be higher and more sustained compared to the parent compound, epinine.[3] Despite their prolonged presence in circulation, these sulfated metabolites are considered to be pharmacologically inactive.[3]

In Vivo Formation of this compound

The formation of this compound is a Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. While the specific SULT isoform responsible for the sulfation of epinine has not been definitively identified in the available literature, it is known that SULT1A family enzymes are primarily responsible for the sulfation of many xenobiotics and endogenous compounds.[4]

The general pathway for the formation of this compound is as follows:

-

Activation of Sulfate: Inorganic sulfate is activated to 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor, in an ATP-dependent reaction.

-

Sulfoconjugation: A sulfotransferase enzyme catalyzes the transfer of the sulfonate group from PAPS to the 4-hydroxyl group of the epinine catechol ring, forming this compound.

Caption: Metabolic conversion of Ibopamine to this compound.

Distribution of this compound

Due to the lack of specific data, a quantitative summary table for the distribution of this compound cannot be provided at this time.

Experimental Protocols for the Study of this compound

The study of the in vivo formation and distribution of this compound would involve a combination of sample collection from animal models or human subjects, followed by analytical quantification.

Sample Collection and Preparation

-

Biological Matrices: Plasma, urine, and various tissues (e.g., liver, kidney, heart) would be collected at multiple time points after administration of ibopamine or epinine.

-

Sample Preparation: To quantify total epinine sulfates, samples typically undergo enzymatic or chemical hydrolysis to convert the sulfated conjugates back to epinine.

-

Extraction: Epinine and its metabolites are often extracted and concentrated from the biological matrix using solid-phase extraction (SPE) or alumina adsorption procedures.[2]

Caption: General workflow for the analysis of this compound.

Analytical Quantification

Several analytical techniques can be employed for the sensitive and specific quantification of epinine and its metabolites.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This has been a widely used method for the analysis of catecholamines and their metabolites, including epinine.[2] It offers high sensitivity for electrochemically active compounds.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that can be used for the direct quantification of this compound without the need for hydrolysis, as well as for the quantification of epinine and other metabolites.

Note on Quantitative Data: Despite the availability of these analytical methods, published studies with specific quantitative data on the concentration of this compound in different tissues and at various time points are lacking in the provided search results.

Conclusion and Future Directions

This compound is a major, albeit pharmacologically inactive, metabolite of epinine, which is derived from the pro-drug ibopamine. While the general metabolic pathway involving sulfation is understood, there is a notable gap in the literature regarding the specific enzymes involved, the quantitative distribution of this compound in various tissues, and detailed, validated experimental protocols for its study.

Future research in this area would be beneficial for a more complete understanding of the pharmacokinetics of ibopamine and its metabolites. Such studies would likely involve pharmacokinetic modeling in animal models, followed by confirmation in human studies, utilizing advanced analytical techniques like LC-MS/MS to provide a comprehensive profile of the formation and distribution of this compound. This information would be valuable for drug development professionals in optimizing drug delivery and understanding the complete metabolic fate of related compounds.

References

- 1. Ibopamine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of epinine and its metabolites in man after oral administration of its pro-drug ibopamine using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of epinine 3-O-sulphate and 4-O-sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wcd2019milan-dl.org [wcd2019milan-dl.org]

- 5. Enzyme and acid deconjugation of plasma sulfated metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of N-Methyldopamine Sulfation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyldopamine (epinine), an endogenous catecholamine and a metabolite of the antihypertensive drug methyldopa, undergoes extensive sulfation in the body. This biotransformation, primarily catalyzed by sulfotransferase 1A3 (SULT1A3), represents a critical pathway in its metabolism. While traditionally viewed as a detoxification mechanism facilitating excretion, the sulfation of N-methyldopamine has broader implications for its bioavailability, potential physiological activity, and the interpretation of its roles in both pharmacology and neurobiology. This technical guide provides an in-depth exploration of the biological significance of N-methyldopamine sulfation, summarizing current knowledge on its metabolic pathway, the enzymes involved, and its physiological relevance. It also presents detailed experimental protocols for the study of this process and quantitative data on metabolite levels, offering a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

N-methyldopamine, also known as epinine, is a methylated derivative of the neurotransmitter dopamine. It is found endogenously as a precursor to adrenaline in the adrenal medulla and also functions as a metabolite of the widely prescribed antihypertensive medication, methyldopa.[1] The metabolic fate of N-methyldopamine is of significant interest due to its potential to exert biological effects. One of the primary routes of its metabolism is sulfation, a phase II biotransformation reaction that adds a sulfonate group to the molecule.

This conjugation reaction, catalyzed by sulfotransferase enzymes (SULTs), dramatically increases the water solubility of N-methyldopamine, thereby facilitating its renal excretion.[2] While this process effectively terminates the biological activity of the parent compound, the resulting metabolite, N-methyldopamine sulfate, becomes a prominent analyte in biological fluids. Understanding the nuances of this sulfation process is crucial for accurately characterizing the pharmacokinetics of N-methyldopamine and its parent compounds, as well as for elucidating its potential, albeit likely indirect, biological significance.

The Metabolic Pathway of N-Methyldopamine Sulfation

The sulfation of N-methyldopamine is a key step in its metabolic clearance. The process involves the transfer of a sulfonate group from the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the catechol ring of N-methyldopamine.

Figure 1: Metabolic pathway of N-methyldopamine sulfation.

The primary enzyme responsible for this reaction is the human cytosolic sulfotransferase SULT1A3.[3] This enzyme exhibits a high affinity for dopamine and other catecholamines, including N-methyldopamine. The resulting N-methyldopamine sulfate is a highly water-soluble and biologically inactive metabolite that is readily eliminated from the body via the kidneys.

Quantitative Data on N-Methyldopamine and its Sulfated Metabolite

The quantification of N-methyldopamine and its sulfated metabolite is essential for pharmacokinetic and metabolic studies. The following table summarizes available data on their concentrations in biological fluids, primarily in the context of methyldopa administration.

| Analyte | Matrix | Concentration Range | Study Population | Reference |

| α-methyldopamine | Serum | Elevated in renal dysfunction | Hypertensive children | [4] |

| α-methyldopamine-sulfate | Serum | Markedly elevated in renal disease | Hypertensive children | [4] |

| Methyldopa sulfate | Plasma | Variable (Ratio to free methyldopa: 0.83-3.73) | Hypertensive patients | [3] |

| Methyldopa metabolites (including α-methyldopamine and its sulfate) | Urine | 17-27% of administered dose | Healthy volunteers | [5] |

Note: Data for endogenous N-methyldopamine and its sulfate are scarce. The presented data are from studies investigating the metabolism of methyldopa, where α-methyldopamine is a key metabolite.

Experimental Protocols

Quantification of N-Methyldopamine and its Metabolites in Plasma

This protocol is based on methods used for the analysis of methyldopa and its metabolites, which can be adapted for the specific quantification of N-methyldopamine and its sulfate.

Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of these analytes in complex biological matrices.

Methodology:

-

Sample Preparation:

-

To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

-

Precipitate proteins by adding 50 µL of 10% perchloric acid.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

HPLC-MS/MS Analysis:

-

HPLC System: A standard HPLC system with a C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for N-methyldopamine, N-methyldopamine sulfate, and the internal standard are monitored.

-

-

Data Analysis:

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

-

Figure 2: Workflow for quantification of N-methyldopamine in plasma.

In Vitro Sulfotransferase Activity Assay

Principle: This assay measures the activity of sulfotransferases (e.g., recombinant SULT1A3 or cell lysates) in catalyzing the sulfation of N-methyldopamine.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

Add N-methyldopamine (substrate) at a desired concentration.

-

Add PAPS (co-substrate).

-

Add the enzyme source (e.g., recombinant SULT1A3 or cell lysate).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile or perchloric acid).

-

Analyze the formation of N-methyldopamine sulfate using HPLC-MS/MS as described in the previous protocol.

-

-

Data Analysis:

-

Enzyme activity is calculated based on the rate of product formation and can be used to determine kinetic parameters such as Km and Vmax.

-

Biological Significance and Implications

The primary biological significance of N-methyldopamine sulfation is its role in detoxification and elimination . By converting the biologically active N-methyldopamine into an inactive, water-soluble sulfate conjugate, the body can efficiently remove it. This process is crucial in several contexts:

-

Pharmacokinetics of Methyldopa: For patients taking methyldopa, sulfation of its metabolite, α-methyldopamine (a stereoisomer of N-methyldopamine), is a major determinant of its clearance.[1] Variations in SULT1A3 activity could potentially influence the efficacy and side-effect profile of the drug.

-

Endogenous Catecholamine Regulation: Although present at lower levels than dopamine, endogenous N-methyldopamine's activity is also modulated by sulfation. This pathway helps maintain low circulating levels of the active amine.

-

Drug Development: For new chemical entities that are structurally similar to catecholamines, understanding their susceptibility to sulfation by SULT1A3 is a critical aspect of preclinical drug metabolism and pharmacokinetic (DMPK) studies. High susceptibility to sulfation may lead to rapid clearance and low oral bioavailability.

Currently, there is no strong evidence to suggest that N-methyldopamine sulfate possesses significant biological activity of its own. It is generally considered an inactive metabolite. However, its high concentration in plasma relative to the parent compound makes it an important analyte for monitoring exposure and metabolism.

Figure 3: Logical relationship of N-methyldopamine sulfation.

Conclusion

The sulfation of N-methyldopamine is a pivotal metabolic process primarily serving to inactivate and facilitate the excretion of this catecholamine. Catalyzed predominantly by SULT1A3, this pathway is central to the pharmacokinetic profile of N-methyldopamine, whether it originates from endogenous synthesis or as a metabolite of therapeutic drugs like methyldopa. While N-methyldopamine sulfate itself appears to be biologically inert, its formation and quantification are of high importance for researchers in pharmacology and drug development. A thorough understanding of this metabolic route is essential for the rational design of drugs targeting catecholaminergic systems and for the accurate interpretation of metabolic data in both preclinical and clinical settings. Future research may explore potential, yet undiscovered, roles of sulfated catecholamines, but current evidence firmly establishes sulfation as a key clearance mechanism.

References

Epinine 4-O-Sulfate: A Comprehensive Technical Guide to its Role in Neurotransmitter Inactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinine (N-methyldopamine), a metabolite of dopamine, is a biologically active catecholamine. Its signaling is terminated, in part, through metabolic inactivation. A key pathway in this process is sulfation, leading to the formation of epinine 4-O-sulfate. This technical guide provides an in-depth analysis of the role of this compound in neurotransmitter inactivation, focusing on the enzymatic processes, kinetics, and regulatory mechanisms involved. This document synthesizes available data to offer a comprehensive resource for researchers in neurobiology, pharmacology, and drug development.

Introduction: The Sulfation Pathway in Catecholamine Metabolism

The biological activity of catecholamine neurotransmitters, such as dopamine and its metabolite epinine, is tightly regulated. Inactivation mechanisms are crucial for maintaining synaptic homeostasis and preventing receptor overstimulation. While reuptake and enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) are well-established pathways, sulfation has emerged as a significant contributor to catecholamine inactivation.

Sulfation is a phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. In the context of catecholamines, sulfation increases their water solubility, facilitating their excretion, and, critically, renders them biologically inactive by preventing their binding to adrenergic and dopaminergic receptors.

The Central Role of SULT1A3 in Epinine Sulfation

The primary enzyme responsible for the sulfation of dopamine and other phenolic monoamines in humans is Sulfotransferase 1A3 (SULT1A3). Given that epinine is N-methyldopamine, SULT1A3 is the key enzyme in the formation of this compound. SULT1A3 exhibits a high affinity for dopamine and related compounds.

The sulfation of epinine can occur at either the 3-O- or 4-O- position of the catechol ring. However, studies on the regioselectivity of SULT1A3 for dopamine have shown a preference for the 3-O- position. Despite this, the formation of the 4-O-sulfate conjugate is a significant metabolic fate.

Quantitative Data: Enzyme Kinetics of Catecholamine Sulfation

| Substrate | Product | Apparent Km (μM) | Vmax (nmol/min/mg protein) |

| Dopamine | Dopamine-4-O-sulfate | 2.21 ± 0.764 | 45.4 ± 16.5 |

| Dopamine | Dopamine-3-O-sulfate | 2.59 ± 1.06 | 344 ± 139 |

Data from Ruikar et al., 2007. The reactions followed Michaelis-Menten kinetics up to a 50 µM dopamine concentration, with strong substrate inhibition observed at higher concentrations[1].

Experimental Protocols

Sulfotransferase Activity Assay for Epinine

This protocol is adapted from established methods for measuring SULT1A3 activity using dopamine as a substrate and can be applied to epinine.

Materials:

-

Recombinant human SULT1A3 enzyme

-

Epinine hydrochloride

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS), [³⁵S]-labeled or unlabeled

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Dithiothreitol (DTT)

-

Ice-cold acetonitrile

-

Scintillation fluid and counter (for radiolabeled assay)

-

HPLC system with a suitable column (e.g., C18) and detector (UV or MS) (for non-radiolabeled assay)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, DTT, and the SULT1A3 enzyme in a microcentrifuge tube.

-

Substrate Addition: Add varying concentrations of epinine to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding PAPS. For kinetic studies, a range of epinine concentrations should be used.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

-

Analysis:

-

Radiolabeled Assay: Separate the sulfated product from unreacted [³⁵S]PAPS using thin-layer chromatography (TLC) or HPLC. Quantify the radioactivity of the product spot/peak using a scintillation counter.

-

Non-radiolabeled Assay: Analyze the supernatant by HPLC-UV or LC-MS/MS to separate and quantify the epinine-4-O-sulfate formed. A standard curve of epinine-4-O-sulfate is required for quantification.

-

Quantification of Epinine and Epinine-4-O-Sulfate by LC-MS/MS

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Epinine: Precursor ion (m/z) → Product ion (m/z)

-

Epinine-4-O-sulfate: Precursor ion (m/z) → Product ion (m/z)

-

An internal standard (e.g., a deuterated analog) should be used for accurate quantification.

-

Specific m/z transitions need to be optimized for the instrument used.

Signaling Pathways and Regulation of Epinine Sulfation

The inactivation of epinine via sulfation is not a static process but is subject to regulation at the transcriptional level of the SULT1A3 gene.

Transcriptional Regulation of SULT1A3

The expression of the SULT1A3 gene is influenced by several factors, leading to changes in the capacity for epinine sulfation.

-

Glucocorticoid Induction: Glucocorticoids, such as dexamethasone, can induce the expression of SULT1A3. This induction is mediated by the glucocorticoid receptor (GR), which binds to a glucocorticoid response element (GRE) in the promoter region of the SULT1A3 gene, enhancing its transcription.[2][3]

-

Dopamine-mediated Induction: Dopamine itself can induce the expression of SULT1A3 in neuronal cells. This process involves the activation of the D1 dopamine receptor and the NMDA receptor, leading to the activation of the ERK1/2 and calcineurin signaling pathways.[4] The transcription factor GABP is implicated in this induction.[4]

Signaling Pathway Diagrams

Conclusion

The sulfation of epinine to form this compound, primarily catalyzed by SULT1A3, is a critical pathway for its inactivation. This process effectively terminates the neurotransmitter's biological activity, contributing to the precise regulation of catecholaminergic signaling. The transcriptional regulation of SULT1A3 by glucocorticoids and dopamine itself highlights a dynamic system for controlling the metabolic capacity for epinine inactivation. A thorough understanding of this pathway, including its kinetics and regulation, is essential for researchers in neuropharmacology and for the development of therapeutic agents that may interact with or be metabolized by this system. This guide provides a foundational resource to support these endeavors.

References

- 1. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of human sulfotransferase 1A3 (SULT1A3) by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytosolic Sulfotransferase 1A3 Is Induced by Dopamine and Protects Neuronal Cells from Dopamine Toxicity: ROLE OF D1 RECEPTOR-N-METHYL-d-ASPARTATE RECEPTOR COUPLING - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Epinine 4-O-Sulfate in Human Plasma using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epinine (N-methyldopamine) is a sympathomimetic amine and an important metabolite of dopamine. In humans, it undergoes extensive phase II metabolism, including sulfation, to form conjugates such as Epinine 4-O-sulfate. The quantification of this sulfated metabolite in plasma is crucial for pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the determination of this compound in human plasma using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma.[1][2]

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

Acetonitrile (HPLC grade), chilled at -20°C

-

Internal Standard (IS) working solution (e.g., Metanephrine-d3, 100 ng/mL in 50% methanol)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge (capable of 14,000 x g)

Procedure:

-

Thaw frozen plasma samples on ice.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to each plasma sample.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant (approximately 350 µL) to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

-

Vortex for 15 seconds and centrifuge at 1,000 x g for 2 minutes.

-

Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions: Based on methods for related catecholamines, a reversed-phase C18 column is suitable.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The following MRM transitions are proposed based on the chemical structures and known fragmentation patterns of sulfated compounds. Note: These transitions should be optimized experimentally.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| This compound | 248.1 | 151.1 | Optimize (e.g., 20-30) |

| This compound (Qualifier) | 248.1 | 97.0 | Optimize (e.g., 35-45) |

| Metanephrine-d3 (IS) | 201.1 | 169.1 | Optimize (e.g., 15-25) |

Rationale for MRM transitions:

-

This compound: The precursor ion corresponds to [M+H]+. The primary product ion (151.1 m/z) is proposed to result from the neutral loss of the sulfate group (SO3, 80 Da). A characteristic fragment for sulfated compounds is also the bisulfate ion [HSO4]-, which would appear at m/z 97.0.

-

Metanephrine-d3 (IS): This is a commercially available deuterated analog of a related catecholamine metabolite and can serve as a suitable internal standard. Its fragmentation should be optimized similarly.

Data Presentation

The following table summarizes the expected quantitative parameters for a validated method. These values are illustrative and must be determined experimentally.

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | < 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%RE) | Within ±15% |

| Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: Workflow for plasma sample preparation and analysis.

Proposed Fragmentation Pathway of this compound

Caption: Proposed MS/MS fragmentation of this compound.

References

Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Epinine 4'-O-sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinine, the N-methylated derivative of dopamine, is a sympathomimetic amine that undergoes metabolism through various pathways, including sulfation. The sulfated metabolites of epinine are of significant interest in drug metabolism and pharmacokinetic studies. The in vitro enzymatic synthesis of Epinine 4'-O-sulfate provides a means to produce this metabolite for use as an analytical standard, for characterization in toxicological studies, and for investigating its biological activity. This document provides detailed application notes and protocols for the synthesis of Epinine 4'-O-sulfate using sulfotransferases, with a particular focus on the human sulfotransferase SULT1A3, which is known to sulfate dopamine and other catecholamines.

Principle of the Method

The in vitro synthesis of Epinine 4'-O-sulfate is achieved through an enzymatic reaction catalyzed by a sulfotransferase (SULT). The enzyme transfers a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 4-hydroxyl group of epinine. The reaction can be monitored and the product quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Key Reagents and Equipment

-

Enzyme: Recombinant human sulfotransferase SULT1A3

-

Substrate: Epinine hydrochloride

-

Sulfonate Donor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Buffer: Potassium phosphate buffer

-

Other Reagents: Dithiothreitol (DTT), Magnesium Chloride (MgCl₂), Acetonitrile (HPLC grade), Formic acid (or other appropriate mobile phase modifiers)

-

Equipment: HPLC system with UV or Mass Spectrometry (MS) detector, pH meter, incubator, microcentrifuge, analytical balance, glassware.

Data Presentation: Quantitative Data Summary

Due to the limited availability of specific kinetic data for epinine, the following table presents data for dopamine sulfation by SULT1A3 as a close structural analog.[1] Epinine (N-methyldopamine) is expected to have similar affinity for SULT1A3.

| Enzyme | Substrate | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) | Product |

| Human SULT1A3 | Dopamine | 2.21 ± 0.764 | 45.4 ± 16.5 | Dopamine 4-O-sulfate |

| Human SULT1A3 | Dopamine | 2.59 ± 1.06 | 344 ± 139 | Dopamine 3-O-sulfate |

Note: The provided kinetic parameters are for dopamine sulfation by recombinant human SULT1A3.[1] These values can serve as an initial reference for optimizing the synthesis of Epinine 4'-O-sulfate. It is recommended to perform kinetic studies with epinine to determine its specific parameters.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of Epinine 4'-O-sulfate

This protocol describes a typical small-scale enzymatic reaction for the synthesis of Epinine 4'-O-sulfate.

1. Reagent Preparation:

- Potassium Phosphate Buffer (100 mM, pH 7.0): Prepare a solution of 100 mM potassium phosphate and adjust the pH to 7.0 with phosphoric acid or potassium hydroxide.

- Epinine Stock Solution (10 mM): Dissolve the appropriate amount of epinine hydrochloride in the potassium phosphate buffer.

- PAPS Stock Solution (5 mM): Dissolve PAPS in the potassium phosphate buffer. Store in aliquots at -20°C.

- SULT1A3 Enzyme Solution: Dilute the recombinant SULT1A3 enzyme to a suitable concentration (e.g., 0.1 mg/mL) in potassium phosphate buffer containing 10 mM DTT. Keep on ice.

2. Enzymatic Reaction Setup:

- In a microcentrifuge tube, combine the following reagents in the order listed:

- Potassium Phosphate Buffer (100 mM, pH 7.0): to a final volume of 200 µL

- MgCl₂ (100 mM): 2 µL (final concentration 1 mM)

- DTT (100 mM): 2 µL (final concentration 1 mM)

- PAPS (5 mM): 20 µL (final concentration 0.5 mM)

- Epinine (10 mM): 10 µL (final concentration 0.5 mM)

- Pre-incubate the mixture at 37°C for 5 minutes.

- Initiate the reaction by adding 10 µL of the SULT1A3 enzyme solution.

- Incubate the reaction mixture at 37°C for 1-2 hours.

3. Reaction Termination:

- Terminate the reaction by adding 20 µL of 1 M perchloric acid or by heating the mixture at 95°C for 5 minutes.

- Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

- Collect the supernatant for analysis and purification.

Protocol 2: HPLC-UV Method for Analysis of Epinine and Epinine 4'-O-sulfate

This protocol provides a general HPLC method for separating and quantifying epinine and its sulfated product. Method optimization may be required.

1. HPLC System and Column:

- HPLC System: A standard HPLC system with a UV detector.

- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[2]

2. Mobile Phase:

- Mobile Phase A: 10 mM ammonium formate buffer, pH 3.0 (adjusted with formic acid).[3][4]

- Mobile Phase B: Acetonitrile.[3][4]

- Gradient Elution:

- 0-2 min: 5% B

- 2-10 min: 5% to 30% B (linear gradient)

- 10-12 min: 30% B

- 12-13 min: 30% to 5% B (linear gradient)

- 13-18 min: 5% B (re-equilibration)

3. HPLC Parameters:

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10-20 µL.

- Column Temperature: 35°C.[3][4]

- Detection Wavelength: 280 nm.[5]

4. Analysis:

- Inject the supernatant from the terminated enzymatic reaction.

- Identify the peaks corresponding to epinine and Epinine 4'-O-sulfate based on their retention times, which should be determined using analytical standards if available. Epinine 4'-O-sulfate is expected to elute earlier than epinine due to its increased polarity.

- Quantify the product formation by integrating the peak area and comparing it to a standard curve of a related compound if an authentic standard for Epinine 4'-O-sulfate is not available.

Protocol 3: Purification of Epinine 4'-O-sulfate

For obtaining a purified sample of Epinine 4'-O-sulfate, preparative or semi-preparative HPLC can be employed.

1. Preparative HPLC:

- Scale up the enzymatic synthesis reaction to produce a sufficient quantity of the product.

- Use a preparative HPLC system with a C18 column of a larger dimension.

- Optimize the mobile phase and gradient to achieve good separation between epinine, Epinine 4'-O-sulfate, and other reaction components (e.g., PAPS, PAP).

- Collect the fractions containing the Epinine 4'-O-sulfate peak.

2. Desalting and Lyophilization:

- Pool the collected fractions.

- Remove the HPLC mobile phase solvents and salts. This can be achieved by solid-phase extraction (SPE) with a suitable cartridge or by dialysis if the volume is large.

- Lyophilize the desalted product to obtain a solid powder of Epinine 4'-O-sulfate.

3. Purity Assessment:

- Assess the purity of the final product using the analytical HPLC method described in Protocol 2.

- Further characterization by mass spectrometry and NMR is recommended to confirm the identity and structure of the synthesized Epinine 4'-O-sulfate.

Visualization of Experimental Workflow and Enzymatic Reaction

Caption: Workflow for the in vitro synthesis of Epinine 4'-O-sulfate.

Caption: Enzymatic sulfation of epinine by SULT1A3.

References

- 1. Regioselective sulfonation of dopamine by SULT1A3 in vitro provides a molecular explanation for the preponderance of dopamine-3-O-sulfate in human blood circulation [pubmed.ncbi.nlm.nih.gov]

- 2. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Analysis of Dopamine and Related Compounds on Discovery® HS F5 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 4. HPLC Analysis of Dopamine and Related Compounds on Discovery® HS F5 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 5. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]

Application Note: Quantitative Analysis of Epinephrine 4-O-Sulfate in Human Urine using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Epinephrine (also known as adrenaline) is a critical catecholamine hormone and neurotransmitter involved in the "fight-or-flight" response.[1] In the body, epinephrine is metabolized into various compounds, including metanephrine and conjugated forms. A significant portion of epinephrine is conjugated with sulfate by the sulfotransferase enzyme SULT1A3, primarily in the gastrointestinal tract, to form Epinephrine 4-O-sulfate.[2] This sulfated form is then excreted in the urine. The measurement of urinary epinephrine and its metabolites is essential for diagnosing catecholamine-secreting tumors like pheochromocytomas and for research in stress-related physiological studies.[3][4]